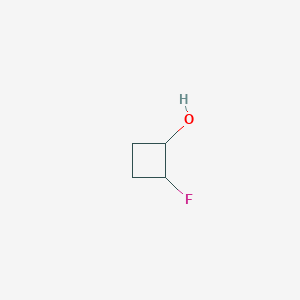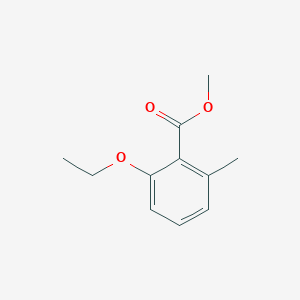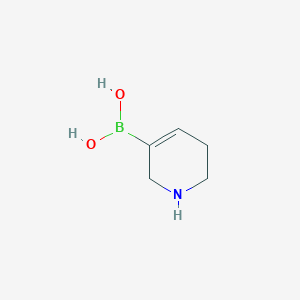
1H-pyrrole-3,4-dicarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole-3,4-dicarbaldehyde is a heterocyclic organic compound that features a pyrrole ring substituted with two formyl groups at the 3 and 4 positions. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Pyrrole-3,4-dicarbaldehyde can be synthesized through several methods. One common approach involves the intermediate formation of 2,5-bis(1,3-benzodithiol-2-yl)pyrroles, followed by hydrolysis with mercury(II) oxide and aqueous tetrafluoroboric acid in dimethyl sulfoxide. This method yields this compound in overall yields ranging from 43% to 65% .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves scalable reactions that can be adapted for larger-scale production. The use of catalytic systems and optimized reaction conditions can enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Pyrrole-3,4-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids under strong oxidative conditions.
Reduction: The formyl groups can be reduced to primary alcohols using reducing agents like sodium borohydride.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where the formyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a catalyst.
Major Products:
Oxidation: 3,4-pyrroledicarboxylic acid.
Reduction: 3,4-dihydroxymethylpyrrole.
Substitution: Various substituted pyrroles depending on the electrophile used.
Aplicaciones Científicas De Investigación
1H-Pyrrole-3,4-dicarbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Investigated for its potential in drug discovery and development due to its ability to form bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Mecanismo De Acción
The mechanism by which 1H-pyrrole-3,4-dicarbaldehyde exerts its effects is primarily through its reactive formyl groups. These groups can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. The pyrrole ring’s electron-rich nature also makes it susceptible to electrophilic attack, facilitating various substitution reactions.
Comparación Con Compuestos Similares
Pyrrole-2,5-dicarbaldehyde: Similar structure but with formyl groups at the 2 and 5 positions.
2,5-Dimethyl-1H-pyrrole-3,4-dicarbaldehyde: Features methyl groups at the 2 and 5 positions in addition to the formyl groups at the 3 and 4 positions.
Uniqueness: 1H-Pyrrole-3,4-dicarbaldehyde is unique due to the specific positioning of its formyl groups, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions and its applications in various fields highlight its importance in scientific research.
Propiedades
Número CAS |
51361-98-9 |
|---|---|
Fórmula molecular |
C6H5NO2 |
Peso molecular |
123.11 g/mol |
Nombre IUPAC |
1H-pyrrole-3,4-dicarbaldehyde |
InChI |
InChI=1S/C6H5NO2/c8-3-5-1-7-2-6(5)4-9/h1-4,7H |
Clave InChI |
UGQONLLBBAGAHI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CN1)C=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11924538.png)






![7-methyl-1H-pyrazolo[4,3-d]pyrimidin-5-amine](/img/structure/B11924589.png)
![5-Methyl-5H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11924605.png)
